molecular formula C14H19NO B2783281 2-Cyclohexyl-2-phenylacetamide CAS No. 3900-92-3

2-Cyclohexyl-2-phenylacetamide

Cat. No.: B2783281
CAS No.: 3900-92-3
M. Wt: 217.312
InChI Key: AWZQYZNWDPTGOT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-phenylacetamide is an organic compound with the molecular formula C14H19NO It is characterized by a cyclohexyl group and a phenyl group attached to an acetamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-phenylacetamide typically involves the reaction of cyclohexylamine with phenylacetic acid. The process can be summarized as follows:

    Cyclohexylamine and Phenylacetic Acid Reaction: Cyclohexylamine is reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then cooled, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Cyclohexylphenylacetic acid.

    Reduction: Cyclohexylphenylamine.

    Substitution: N-substituted cyclohexylphenylacetamides.

Scientific Research Applications

2-Cyclohexyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

  • N-Cyclohexyl-2,2-diphenylacetamide
  • N-Cyclopentyl-2-phenylacetamide
  • 2-Cyano-N-phenylacetamide
  • N-Phenethyl-2-phenylacetamide

Comparison: 2-Cyclohexyl-2-phenylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-cyclohexyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZQYZNWDPTGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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